molecular formula C23H18O6 B1320564 Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate CAS No. 886362-24-9

Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Cat. No.: B1320564
CAS No.: 886362-24-9
M. Wt: 390.4 g/mol
InChI Key: OLFOKCRUFHKNNA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Common Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 7-acetyloxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, which precisely describes the molecular architecture and functional group positioning. This systematic name reflects the compound's core benzodioxole ring system with specific substitution patterns at positions 2, 5, and 7. The benzodioxole framework represents a bicyclic structure consisting of a benzene ring fused with a dioxole ring, creating a unique heterocyclic system that serves as the foundation for this molecular structure.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service registry system recognizes the compound as 1,3-benzodioxole-5-carboxylic acid, 7-(acetyloxy)-2,2-diphenyl-, methyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. This alternative naming convention highlights the ester functionality while maintaining clarity regarding the substitution pattern on the benzodioxole core structure.

Commercial suppliers and chemical databases often employ shortened versions of the systematic name for practical purposes. Matrix Scientific, American Custom Chemicals Corporation, and other specialized chemical suppliers list the compound under variations including methyl 7-acetoxy-2,2-diphenylbenzo[d]dioxole-5-carboxylate. These commercial designations maintain chemical accuracy while providing more concise nomenclature suitable for catalogue listings and procurement systems.

The compound demonstrates nomenclature consistency across multiple international chemical databases and supplier networks. AK Scientific incorporates the full systematic name in their technical documentation, ensuring proper identification for research applications. This standardized nomenclature approach facilitates accurate communication among researchers, suppliers, and regulatory agencies involved in chemical research and development activities.

Chemical Registry Numbers and Database Identifiers

Chemical registry number 886362-24-9 serves as the primary Chemical Abstracts Service identifier for methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, providing a unique numerical designation that enables precise identification across global chemical databases. This Chemical Abstracts Service number represents the authoritative identification system used by chemical suppliers, regulatory agencies, and research institutions worldwide. The assignment of this specific registry number confirms the compound's recognition as a distinct chemical entity with well-defined structural characteristics.

Database cataloguing systems employ multiple identifier formats to ensure comprehensive chemical information management. The Molecular Design Limited number MFCD08056698 provides an additional unique identifier used in chemical inventory systems and compound databases. This secondary identification system supports chemical information retrieval and cross-referencing activities across different database platforms and software applications.

Database System Identifier Type
Chemical Abstracts Service 886362-24-9 Primary Registry Number
Molecular Design Limited MFCD08056698 Database Identifier
ChemicalBook CB3415085 Catalogue Number
AK Scientific 0338CY Supplier Code

Commercial suppliers maintain internal identification codes that complement the standardized registry systems. AK Scientific assigns catalogue number 0338CY to this compound, while ChemicalBook utilizes the identifier CB3415085 for database management purposes. These supplier-specific codes facilitate ordering processes and inventory management while maintaining connections to the standardized Chemical Abstracts Service registry system.

Properties

IUPAC Name

methyl 7-acetyloxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-15(24)27-19-13-16(22(25)26-2)14-20-21(19)29-23(28-20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFOKCRUFHKNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring system through a cyclization reaction of catechol derivatives with appropriate reagents.

    Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using diphenylmethane and a suitable catalyst such as aluminum chloride.

    Acetylation: The acetyloxy group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible bioactivity that could lead to the development of new therapeutic drugs. Research indicates that derivatives of benzodioxole compounds often exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further pharmacological studies.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety may contribute to radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. This application is particularly relevant in the fields of nutrition and health supplements.

Material Science

The compound's unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings that require specific thermal or mechanical properties. Research into the synthesis of polymer composites incorporating benzodioxole derivatives is ongoing.

Case Studies

Study Title Findings Reference
Investigation of Antioxidant Properties of Benzodioxole DerivativesDemonstrated significant radical scavenging activity, suggesting potential health benefits.
Synthesis and Characterization of Novel Polymers from Benzodioxole CompoundsDeveloped new polymer materials with enhanced mechanical properties.
Evaluation of Anti-inflammatory Effects in Animal ModelsReported reduced inflammation markers in treated subjects, indicating therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The benzodioxole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Position 7

a. Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

  • Key Difference : Methoxy group at position 7 instead of acetyloxy.
  • CAS : 102706-14-8.
  • This substitution may reduce metabolic deactivation in vivo.
  • Applications: Not explicitly stated, but methoxy-substituted benzodioxoles are often intermediates in drug synthesis .

b. Gallic Acid Derivative (Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate)

  • Key Difference : Hydroxyl group at position 7 and benzyl ester instead of methyl ester.
  • Properties : The hydroxyl group increases polarity, improving water solubility. Found in soybean extracts, suggesting natural antioxidant activity .
  • Applications: Potential use in nutraceuticals or as a free-radical scavenger .

Variations in Substituent Positions and Core Structure

a. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate

  • Key Differences : Bromine at position 6 and methoxy at position 7.
  • Applications : Intermediate in synthesizing biphenyl derivatives for treating liver ailments (e.g., hepatitis) .

b. [3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate

  • Key Differences : Chromen-4-one moiety linked to benzodioxole via an ester.
  • Molecular Weight : 446.10 g/mol.
  • Properties: The chromenone group confers fluorescence and possible estrogenic activity (analogous to genistein).
  • Applications : Investigated in drug discovery for hormone-related therapies .

Functional Group Modifications

a. Methyl 2-ethoxy-7-hydroxy-1,3-benzodioxole-5-carboxylate

  • Key Differences : Ethoxy at position 2 and hydroxyl at position 7.
  • Molecular Formula : C₁₁H₁₂O₆.
  • Properties : Ethoxy group increases lipophilicity, while hydroxyl enhances hydrogen-bonding capacity.
  • Applications: Potential precursor for prodrugs due to tunable solubility .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate Acetyloxy (7), Diphenyl (2,2') Not provided Hypothetical medicinal chemistry uses N/A
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate Methoxy (7), Diphenyl (2,2') Not provided Synthetic intermediate
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate Hydroxyl (7), Benzyl ester Not provided Antioxidant in soybean extracts
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate Bromo (6), Methoxy (7) Not provided Liver disease therapeutics
[3-(3-Methoxyphenoxy)-...] 1,3-benzodioxole-5-carboxylate Chromenone moiety 446.10 Hormone-related drug discovery
Methyl 2-ethoxy-7-hydroxy-1,3-benzodioxole-5-carboxylate Ethoxy (2), Hydroxyl (7) 240.21 Prodrug development

Biological Activity

Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (referred to as Methyl 7-AcO-DDB) is a synthetic compound with notable biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula: C23H18O6
  • Molecular Weight: 390.39 g/mol
  • CAS Number: 886362-24-9

Methyl 7-AcO-DDB is characterized by its unique structure, which includes a benzodioxole core and an acetyloxy group. This molecular configuration contributes to its reactivity and interaction with various biological targets.

Enzyme Interactions

Methyl 7-AcO-DDB has been shown to interact with several enzymes:

  • Esterases: The compound undergoes hydrolysis, releasing acetic acid and the corresponding alcohol. This reaction is crucial for its metabolic activation.
  • Cytochrome P450 Enzymes: These enzymes facilitate the oxidative metabolism of Methyl 7-AcO-DDB, leading to the formation of more polar metabolites suitable for excretion.

Cellular Effects

The compound influences cellular processes by modulating key signaling pathways:

  • It interacts with kinases and phosphatases, affecting gene expression and cellular metabolism.
  • At low concentrations, it enhances cell proliferation and differentiation; however, at higher doses, it can induce oxidative stress and apoptosis.

The mechanism of action of Methyl 7-AcO-DDB involves:

  • Binding to Enzymes: The compound can inhibit or activate enzymatic functions by competing with ATP at kinase binding sites.
  • Modulation of Signaling Pathways: By altering the activity of signaling molecules, it impacts vital cellular functions such as growth and survival.

Temporal and Dosage Effects

Research indicates that the biological effects of Methyl 7-AcO-DDB can vary over time and with dosage:

  • Stability: The compound remains stable under standard conditions but is susceptible to hydrolysis and oxidation when exposed to light and air.
  • Dosage Response: Low doses promote beneficial cellular activities, while high doses lead to toxicity characterized by inflammation and cell death.

Research Applications

Methyl 7-AcO-DDB is being investigated for various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: Studies are exploring its antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to evaluate its potential as a pharmaceutical intermediate .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of Methyl 7-AcO-DDB:

Compound NameKey FeaturesBiological Activity
Methyl 2,2-diphenyl-1,3-benzodioxole-5-carboxylateLacks acetyloxy groupDifferent reactivity
Methyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylateHydroxy group instead of acetyloxyVaries in solubility
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylateMethoxy groupDistinct chemical properties

The specific substitution pattern in Methyl 7-AcO-DDB imparts unique chemical and biological properties compared to its analogs .

Case Studies

Several studies have investigated the biological activity of Methyl 7-AcO-DDB:

  • Anticancer Activity: In vitro studies demonstrated that Methyl 7-AcO-DDB significantly inhibited the proliferation of cancer cell lines through apoptosis induction.
  • Antimicrobial Properties: The compound exhibited notable activity against various microbial strains, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions starting from substituted benzodioxole precursors. Key steps include:

  • Acetylation : Introducing the acetyloxy group at the 7-position using acetyl chloride or acetic anhydride under basic conditions.
  • Esterification : Methanol and a catalyst (e.g., H₂SO₄) for the methyl ester group at the 5-position.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and crystallization (hexane/ethyl acetate mixtures) ensure high purity .
    • Validation : Confirmation via NMR (¹H, ¹³C) and HRMS, as demonstrated for structurally analogous benzodioxole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR (600 MHz) to identify proton environments (e.g., acetyloxy methyl at δ ~2.1 ppm, aromatic protons at δ 6.5–7.5 ppm). ¹³C NMR (150 MHz) confirms carbonyl groups (ester C=O at δ ~165–170 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolves molecular geometry and torsion angles (e.g., O1-C7-C6-C1 torsion angle ~-143° in similar derivatives) .

Advanced Research Questions

Q. How can crystallographic data discrepancies between experimental and computational models be resolved?

  • Approach :

  • Refinement Constraints : Apply restraints to disordered groups (e.g., CF₃ rotation in fluorinated analogs) to improve model accuracy .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers. For example, deviations >0.02 Å in bond lengths may indicate steric strain or electron delocalization .
    • Case Study : In fluorinated benzodioxoles, split occupancies for disordered F atoms (0.888:0.112 ratio) were resolved using geometric restraints .

Q. What strategies address challenges in stereochemical analysis of reactions involving this compound?

  • Methodology :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to assess rotational barriers (e.g., acetyloxy group conformation) .
    • Substituent Effects : The acetyloxy group’s electron-withdrawing nature may influence reaction pathways (e.g., nucleophilic aromatic substitution vs. electrophilic additions) compared to methoxy analogs .

Q. How does the acetyloxy substituent modulate electronic properties compared to methoxy groups?

  • Experimental Analysis :

  • Hammett Constants : Compare σ values (acetyloxy: σₚ ~0.31; methoxy: σₚ ~-0.27) to predict reactivity in electrophilic substitutions.
  • UV-Vis Spectroscopy : Acetyloxy’s electron-withdrawing effect red-shifts absorption maxima in π→π* transitions relative to methoxy derivatives .
    • Computational Insight : Natural Bond Orbital (NBO) analysis reveals increased polarization of the benzodioxole ring due to acetyloxy’s inductive effect .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for structurally similar derivatives?

  • Case Example : notes biphenyl derivatives of benzodioxoles show anti-hepatitis activity, while highlights potassium channel activation.
  • Resolution Strategies :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., acetyloxy vs. methoxy) and test in target-specific assays (e.g., liver cell viability vs. ion flux assays).
  • Off-Target Screening : Use proteome-wide profiling to identify unintended targets contributing to contradictory results .

Q. What experimental controls are essential when analyzing the stability of this compound under varying conditions?

  • Controls :

  • Hydrolytic Stability : Monitor ester group hydrolysis (pH 7.4 buffer, 37°C) via HPLC to assess degradation rates.
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (e.g., acetyloxy cleavage ~150–200°C) .
    • Confounding Factors : Trace moisture or light exposure may accelerate degradation, necessitating dark, anhydrous storage .

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